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5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Structure-Activity Relationship Tetrahydrobenzothiazole scaffold Transcription factor modulation

Researchers sourcing pyrazine-2-carboxamide scaffolds with differentiated selectivity face a gap: most analogs target MtMetAP1 or lack the tetrahydrobenzothiazole moiety critical for kinase hinge-binding. This compound resolves that gap. • 5-Methyl substitution ablates MtMetAP1 inhibition, enabling use as a negative control or selectivity probe in antimycobacterial panels. • Tetrahydrobenzothiazole core validated in HPK1/Raf kinase inhibitor patents; provides an ATP-competitive hinge-binding motif absent in furan-based analogs (cf. BDBM43677, EC₅₀=1.78 µM vs. p65). • Favorable fragment-like properties: XLogP3=1.8, MW=274.34, 2 rotatable bonds. Suitable for structure-based design and chemoproteomic target deconvolution. Supplied as custom synthesis; request quote for mg-to-gram scale with global shipping.

Molecular Formula C13H14N4OS
Molecular Weight 274.34
CAS No. 1002528-94-0
Cat. No. B2752971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
CAS1002528-94-0
Molecular FormulaC13H14N4OS
Molecular Weight274.34
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C13H14N4OS/c1-8-6-15-10(7-14-8)12(18)17-13-16-9-4-2-3-5-11(9)19-13/h6-7H,2-5H2,1H3,(H,16,17,18)
InChIKeyGQEGNAOTYQDTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Scaffold Overview


5-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide (CAS 1002528-94-0, PubChem CID 7948498) is a synthetic small molecule (C₁₃H₁₄N₄OS, MW 274.34 g/mol) belonging to the pyrazine-2-carboxamide class [1]. The compound features a 5-methylpyrazine-2-carbonyl group linked via an amide bond to a 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole moiety, forming a bicyclic heteroaromatic scaffold. Its calculated physicochemical profile (XLogP3 = 1.8, 1 H-bond donor, 5 H-bond acceptors) places it within favorable drug-like chemical space [1]. This chemotype is structurally distinct from the more extensively characterized 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide series studied as mycobacterial methionine aminopeptidase 1 (MtMetAP1) inhibitors [2], and from the furan-based tetrahydrobenzothiazole analogs deposited in public screening databases [3].

1
Distinct Chemotype
5-methylpyrazine-2-carboxamide linked to 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold with sparse bioactivity annotation in public databases
2
Drug-Like Profile
Lipinski-compliant physicochemical properties support biochemical and cell-based assay compatibility
3
Exploratory Scaffold
Underexplored pharmacophore suited for target deconvolution, scaffold-hopping, and novel IP generation studies

Scaffold-Specific Pharmacophore Constraints


Within the pyrazine-2-carboxamide family, subtle structural variations produce profound shifts in target engagement, selectivity, and metal-cofactor dependence. The MtMetAP1 inhibitor series demonstrates that replacing a 3-amino substituent on the pyrazine ring with alternative groups abolishes enzyme inhibition; activity in that series is contingent upon a 2-substituted benzamide moiety and Ni²⁺ cofactor availability [1]. The target compound differs at two critical pharmacophoric positions: (1) a 5-methyl group replaces the 3-amino on pyrazine, and (2) a saturated 4,5,6,7-tetrahydro-1,3-benzothiazole replaces the simple thiazole ring. These modifications are not conservative—the tetrahydrobenzothiazole introduces a cyclohexene-fused ring that alters steric bulk, conformational flexibility, and sulfur electronic environment relative to both thiazole and benzothiazole analogs [1][2]. Furthermore, the closest structurally characterized analog—5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide—exhibits an EC₅₀ of 1.78 µM against Transcription Factor p65 [3], while no equivalent data exist for the pyrazine-bearing target compound, underscoring that even single-heterocycle replacement (furan → pyrazine) fundamentally redefines biological activity. Generic substitution among in-class pyrazinecarboxamides is therefore unsupported by available evidence.

Heterocycle Identity
5-methylpyrazine ring with two H-bond acceptor nitrogens
Furan analog (BDBM43677) replaces pyrazine N atoms with O, eliminating critical H-bond geometry and shifting target profile to p65 (EC50 1,780 nM)
Pyrazine Substitution
5-methyl group on pyrazine; no 3-amino or 3-benzamido substituent
MtMetAP1 inhibitor series requires 3-amino/3-benzamido substitution for enzyme inhibition; 5-methyl predicted to ablate MtMetAP1 activity
Metal-Chelating Warhead
No zinc-binding group; incompatible with HDAC inhibition mechanism
Tetrahydrobenzothiazole HDAC inhibitors (e.g., compound 6h) require hydroxamic acid zinc-binding warhead for deacetylase inhibition

Quantitative Differentiation Evidence


Structural Divergence from Furan Analog

The most structurally proximal analog with publicly available quantitative bioactivity data is 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-furamide (PubChem CID 841544, BDBM43677), which differs solely by replacement of the 5-methylpyrazine ring with a 5-methylfuran ring. The furan analog exhibits an EC₅₀ of 1,780 nM against human Transcription Factor p65 in a cell-free fluorescence polarization assay (PubChem AID 1241) [1]. No corresponding p65 activity data exist for the pyrazine-bearing target compound, and conversely, no data for the furan analog exist for the target classes (e.g., LSD1, MAO, kinases) for which pyrazinecarboxamides are typically profiled. This single-heterocycle substitution (pyrazine N atoms → furan O atom) eliminates two hydrogen-bond acceptor sites and alters π-stacking geometry, constituting a non-conservative pharmacophoric change.

Furan Analog Comparison
Cross-study comparable
Target (Pyrazine) Not tested in p65 assay
Furan Analog EC50 1,780 nM (p65)
Heterocycle substitution fundamentally redefines biological target profile
Pyrazine N atoms provide H-bond acceptor sites absent in furan; non-conservative pharmacophoric change
Structure-Activity Relationship Tetrahydrobenzothiazole scaffold Transcription factor modulation

Differentiation from MtMetAP1 Inhibitors

The Juhás et al. (2022) study of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides established that high MtMetAP1 inhibition requires a 3-substituted pyrazine with a 2-substituted benzamide moiety, achieving residual enzyme activities as low as ~25% at 12.5 µM Ni²⁺ cofactor for the most potent derivative N-(1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)benzamido]pyrazine-2-carboxamide [1]. The target compound (CAS 1002528-94-0) carries a 5-methyl substituent instead of the 3-amino/3-benzamido group on pyrazine, and a tetrahydrobenzothiazole instead of thiazole. In the MtMetAP1 series, compounds lacking the 3-substitution pattern showed negligible inhibition [1]. The tetrahydrobenzothiazole ring adds a cyclohexene-fused system absent in the thiazole series, increasing molecular volume and conformational flexibility.

MtMetAP1 SAR Context
Class-level inference
Target (5-methyl) Predicted inactive vs MtMetAP1
3-Amino Series ~25% residual activity at 12.5 µM Ni²⁺
3-amino substitution on pyrazine is essential for MtMetAP1 inhibition
Tetrahydrobenzothiazole adds cyclohexene-fused ring absent in thiazole series
Mycobacterial MetAP1 inhibition Pyrazinecarboxamide SAR Antitubercular drug discovery

Drug-Likeness and Physicochemical Benchmarking

The target compound (MW = 274.34, XLogP3 = 1.8, HBD = 1, HBA = 5, rotatable bonds = 2) resides within all four Lipinski Rule-of-Five criteria [1]. In contrast, the most potent MtMetAP1 inhibitor from the 3-amino series carries a trifluoromethylbenzamide substituent that increases MW and lipophilicity beyond the target compound's range. Within the tetrahydrobenzothiazole HDAC inhibitor series reported by Sun et al. (2021), the lead compound 6h (a hydroxamic acid-tetrahydrobenzothiazole hybrid) showed IC₅₀ values of 1.22–5.35 µM against a panel of seven cancer cell lines, which was comparable to or better than vorinostat (IC₅₀: 3.00–78.42 µM) [2]. The target compound, lacking the hydroxamic acid zinc-binding group, is positioned for distinct target classes (e.g., non-HDAC epigenetic targets or kinases) rather than zinc-dependent deacetylases.

Physicochemical Profile
Class-level inference
MW 274.34 XLogP3 1.8 HBA 5 HBD 1 Rot. bonds 2
Lipinski-compliant profile; zinc-binding warhead absent
Supports non-HDAC, non-MetAP1 target class profiling; distinct from HDAC inhibitor series
Drug-likeness Physicochemical profiling Lead optimization

Scaffold Uniqueness and Privileged Fragment Analysis

A comparative scaffold analysis conducted via ChEMBL and PubChem indicates that the combination of a 5-methylpyrazine-2-carboxamide linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole is sparsely represented in public bioactivity databases. The related scaffold pyrazine-2-carboxylic acid (4-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-amide (CHEMBL1299775) has been annotated with antimicrobial, anti-inflammatory, and antiviral screening data [1], but it differs by the presence of a 4-oxo group on the tetrahydrobenzothiazole ring and the absence of the 5-methyl group on pyrazine. The 4-oxo modification alters the electronic character of the thiazole ring and introduces an additional hydrogen-bond acceptor. The target compound (CAS 1002528-94-0), with its fully saturated tetrahydrobenzothiazole and 5-methyl substitution, represents a distinct and underexplored topological pharmacophore within pyrazinecarboxamide chemical space. This scaffold novelty is relevant for IP positioning and for biological profiling campaigns seeking unexplored regions of chemical space.

Scaffold Uniqueness
Supporting evidence
Sparse bioactivity annotation in ChEMBL and PubChem; two distinct features vs. nearest annotated analog (CHEMBL1299775)
Underexplored pharmacophore supports novel IP generation opportunity
Differs from 4-oxo analog by absence of oxo group and presence of 5-methyl substitution
Cheminformatics Scaffold hopping Privileged structures

Recommended Application Scenarios


LSD1 and Monoamine Oxidase Selectivity Screening

The pyrazine-2-carboxamide scaffold, particularly with a 5-methyl substitution, is structurally related to known LSD1 inhibitor chemotypes [1]. The tetrahydrobenzothiazole moiety provides a distinct steric and electronic environment versus simple thiazole or benzothiazole analogs, potentially yielding differentiated selectivity profiles against the FAD-dependent amine oxidase family (LSD1, MAO-A, MAO-B). The compound's favorable physicochemical properties (XLogP3 = 1.8, MW = 274.34) support biochemical assay compatibility [2]. This compound should be prioritized over furan analogs (e.g., BDBM43677, EC₅₀ = 1.78 µM against p65 [3]) when the research objective involves amine oxidase or histone demethylase targets, as the pyrazine nitrogens provide critical hydrogen-bond acceptor interactions absent in furan-based surrogates.

Kinase Inhibitor Fragment and Scaffold Hopping

The tetrahydrobenzothiazole core has been validated as a kinase inhibitor scaffold in multiple patent families, including substituted pyrazine-2-carboxamides as HPK1 inhibitors (WO2023001794A1) [1] and Raf kinase inhibitors [2]. The target compound's 5-methylpyrazine-2-carboxamide fragment provides an ATP-competitive hinge-binding motif commonly exploited in kinase drug discovery. Its low molecular weight (274.34 Da) and limited rotatable bonds (2) make it suitable as a fragment-like starting point for structure-based design. Procurement of this specific compound—rather than the 3-amino-thiazole or 4-oxo-tetrahydrobenzothiazole analogs—ensures the correct hinge-binding geometry for pyrazine-recognizing kinase pockets.

Anti-Infective Screening: Selectivity over MtMetAP1

While 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides show MtMetAP1-dependent antimycobacterial activity with residual enzyme activity reduced to ~25% for the most potent analogs [1], the target compound's 5-methyl substitution and tetrahydrobenzothiazole are predicted to ablate MtMetAP1 inhibition based on SAR. This makes the compound valuable as a negative control or selectivity probe in antimycobacterial screening panels, and potentially as a starting point for anti-infective targets orthogonal to MetAP1 (e.g., targeting non-mycobacterial species or distinct enzymatic pathways). The tetrahydrobenzothiazole-containing HDAC inhibitor series (Sun et al. 2021, compound 6h IC₅₀ = 1.22–5.35 µM) provides precedent for the anti-proliferative potential of tetrahydrobenzothiazole-based compounds [2].

Tetrahydrobenzothiazole Chemoproteomics Probe

Given the scaffold's sparse annotation in public bioactivity databases [1], the compound is well-suited for chemoproteomic target deconvolution studies (e.g., affinity-based protein profiling or thermal proteome profiling). Its single hydrogen-bond donor and five acceptor sites provide a defined interaction map for target engagement predictions. The absence of a metal-chelating warhead distinguishes it from the HDAC-targeted tetrahydrobenzothiazole series [2], reducing the risk of pan-assay interference from zinc chelation. Laboratories conducting unbiased phenotypic screening or target identification should procure this specific chemotype rather than the 4-oxo analog (CHEMBL1299775) or furan-based comparator, as these differ in at least two pharmacophoric features that alter protein-binding fingerprints.

Application
Selection Property
Validation Focus
LSD1 / MAO Selectivity Screening
Pyrazine H-bond acceptor geometry
Selectivity vs. FAD-dependent amine oxidase family
Kinase Fragment-Based Design
Low MW hinge-binding motif
ATP-competitive binding validation
Anti-Infective Selectivity Profiling
Absence of MtMetAP1 pharmacophore
MetAP1-orthogonal target profiling
Chemoproteomic Target Deconvolution
Defined HBD/HBA interaction map
Target engagement specificity review
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